molecular formula C9H15BrO2 B14290997 3-Bromo-2-[(but-2-en-1-yl)oxy]oxane CAS No. 121693-20-7

3-Bromo-2-[(but-2-en-1-yl)oxy]oxane

Cat. No.: B14290997
CAS No.: 121693-20-7
M. Wt: 235.12 g/mol
InChI Key: CYEZOAFDSRYUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-[(but-2-en-1-yl)oxy]oxane is an organic compound that features a bromine atom, an oxane ring, and a but-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-[(but-2-en-1-yl)oxy]oxane typically involves the bromination of an appropriate precursor molecule. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-[(but-2-en-1-yl)oxy]oxane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different oxane derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the double bond in the but-2-en-1-yloxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions would yield a hydroxylated oxane derivative.

Scientific Research Applications

3-Bromo-2-[(but-2-en-1-yl)oxy]oxane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism by which 3-Bromo-2-[(but-2-en-1-yl)oxy]oxane exerts its effects depends on the context of its use. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution or elimination reactions. In biological systems, the compound may interact with specific enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-butanone: Another brominated compound with different reactivity due to the presence of a carbonyl group.

    2-Bromo-3-methylbutane: A similar brominated compound but with a different alkyl group attached to the bromine atom.

Uniqueness

3-Bromo-2-[(but-2-en-1-yl)oxy]oxane is unique due to its combination of an oxane ring and a but-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity compared to other brominated compounds.

Properties

CAS No.

121693-20-7

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

3-bromo-2-but-2-enoxyoxane

InChI

InChI=1S/C9H15BrO2/c1-2-3-6-11-9-8(10)5-4-7-12-9/h2-3,8-9H,4-7H2,1H3

InChI Key

CYEZOAFDSRYUAU-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC1C(CCCO1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.